molecular formula C9H17NO4 B1405019 tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate CAS No. 1408076-45-8

tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate

Cat. No.: B1405019
CAS No.: 1408076-45-8
M. Wt: 203.24 g/mol
InChI Key: AOZVJTNFMKPQPK-UHFFFAOYSA-N
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Description

Tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential neuroprotective properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₀H₁₉NO₃
  • CAS Number : 135632-53-0
  • Molecular Weight : 201.26 g/mol

Research indicates that this compound functions primarily as an inhibitor of β-secretase and acetylcholinesterase. These activities are crucial in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), where amyloid beta (Aβ) peptide aggregation plays a significant role in disease progression.

In Vitro Studies

In vitro studies have demonstrated that this compound can prevent the aggregation of Aβ1-42 and protect astrocytes from Aβ-induced toxicity. The protective effects were attributed to:

  • Reduction in TNF-α levels : This suggests an anti-inflammatory action.
  • Improvement in cell viability : When astrocytes were co-treated with Aβ1-42 and the compound, cell viability improved significantly compared to treatment with Aβ alone .

In Vivo Studies

In vivo studies using scopolamine-induced models have shown that while this compound exhibits some protective effects against oxidative stress, it did not demonstrate significant differences compared to established treatments like galantamine. This may be due to limitations in bioavailability within the central nervous system .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeFindingsReference
In Vitro - Inhibits Aβ aggregation
- Protects astrocytes from Aβ toxicity
- Reduces TNF-α levels
In Vivo - Moderate protective effect against oxidative stress
- No significant difference vs. galantamine
Mechanism Acts as β-secretase and acetylcholinesterase inhibitor

Case Studies

A notable study involved the administration of this compound in a rat model of Alzheimer's disease. The results revealed:

  • A decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation.
  • An increase in glutathione (GSH) levels, suggesting enhanced antioxidant capacity.
    Despite these positive outcomes, the efficacy was less pronounced than that observed with galantamine treatment .

Properties

IUPAC Name

tert-butyl N-[(3-hydroxyoxetan-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-8(2,3)14-7(11)10-4-9(12)5-13-6-9/h12H,4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZVJTNFMKPQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.